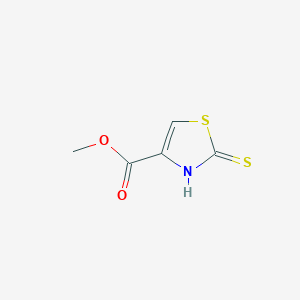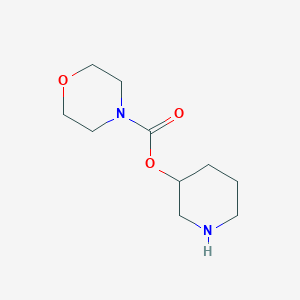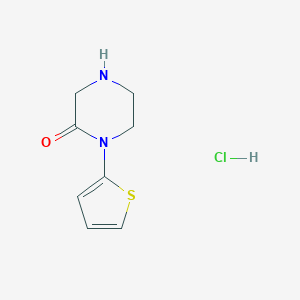![molecular formula C13H14N2O4 B1469451 Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate CAS No. 1311569-08-0](/img/structure/B1469451.png)
Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate
Descripción general
Descripción
“Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate” is a chemical compound with the CAS Number: 1311569-08-0 . It has a molecular weight of 262.27 and its IUPAC name is diethyl 1H-pyrrolo [2,3-b]pyridine-2,6-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3, (H,14,15) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Cancer Therapy
- Scientific Field : Biomedical Research, specifically Oncology .
- Summary of Application : This compound has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. However, the research involved the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives .
- Results or Outcomes : Among the synthesized compounds, one particular compound (referred to as “4h”) exhibited potent FGFR inhibitory activity. In vitro, this compound inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. It also significantly inhibited the migration and invasion of these cells .
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUVILNUXZUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

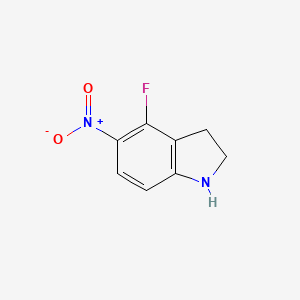
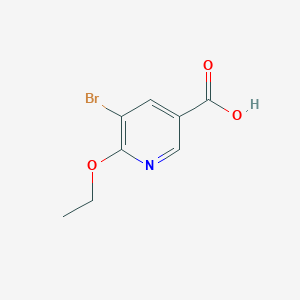
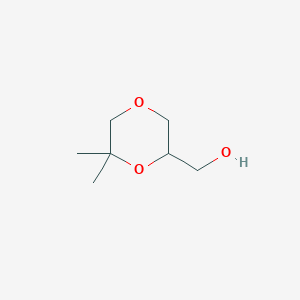
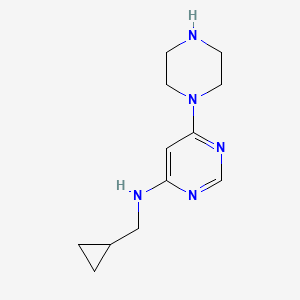
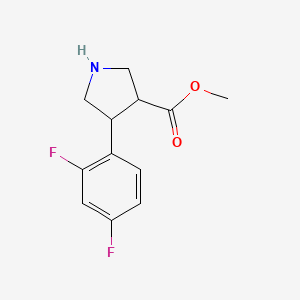
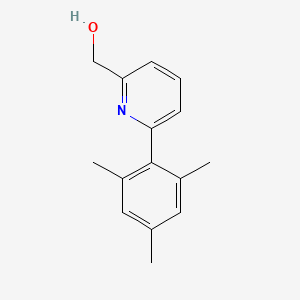
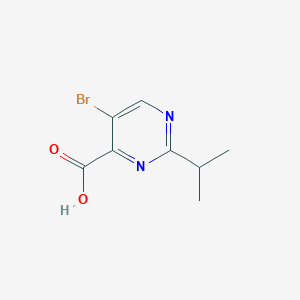
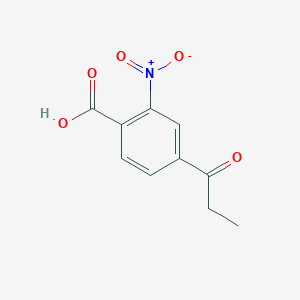
![8-Azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1469381.png)
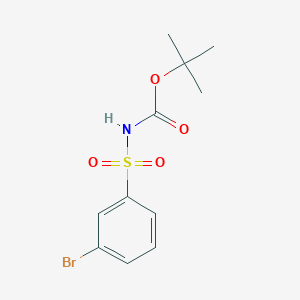
![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)
